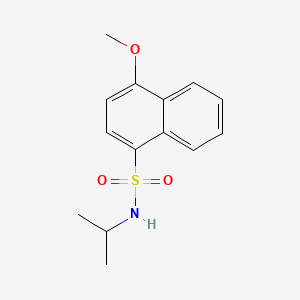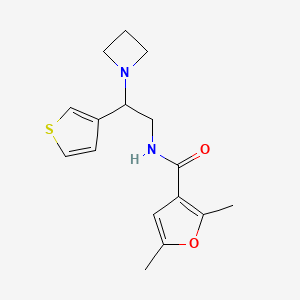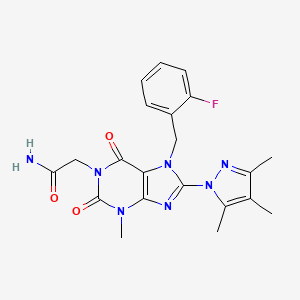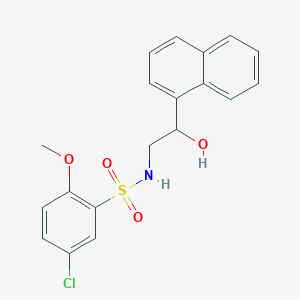
4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile” is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities . The presence of the dichlorophenyl group and the dicarbonitrile group could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the dichlorophenyl and dicarbonitrile groups. These groups could potentially participate in various intermolecular interactions, influencing the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the dichlorophenyl and dicarbonitrile groups. These groups are often involved in nucleophilic substitution reactions or addition-elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
4-DPDC has been studied for its potential applications in medicine, agriculture, and materials science. In medicine, 4-DPDC has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain cancer cells. In agriculture, 4-DPDC has been studied for its potential use as an insecticide and fungicide. In materials science, 4-DPDC has been studied for its potential use as a polymerizing agent.
Wirkmechanismus
The exact mechanism of action of 4-DPDC is not yet fully understood. However, it is believed that 4-DPDC acts by inhibiting the activity of certain enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, 4-DPDC has been found to interact with certain receptors, including the opioid receptor and the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DPDC have been studied in a variety of laboratory experiments. 4-DPDC has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to reduce the production of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. In addition, 4-DPDC has been found to inhibit the growth of certain cancer cells, including those of the colon, breast, and prostate.
Vorteile Und Einschränkungen Für Laborexperimente
4-DPDC has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and can be synthesized in a relatively simple process. In addition, 4-DPDC has a wide range of potential applications in medicine, agriculture, and materials science. However, there are several limitations to using 4-DPDC in laboratory experiments. It is relatively expensive to synthesize and its exact mechanism of action is still not fully understood.
Zukünftige Richtungen
Despite its potential applications, the exact mechanism of action of 4-DPDC is still not fully understood. Therefore, further research is needed to elucidate the exact mechanism of action of 4-DPDC and to identify potential therapeutic applications. In addition, further research is needed to explore the potential use of 4-DPDC as an insecticide and fungicide in agriculture, as well as its potential use as a polymerizing agent in materials science. Finally, further research is needed to explore the potential side effects of 4-DPDC, as well as its potential toxicity in humans.
Synthesemethoden
The synthesis of 4-DPDC is a multi-step process that begins with the reaction of 2,6-dichlorobenzaldehyde and 2,6-dimethylpyridine in the presence of sodium hydroxide. This reaction produces 2,6-dichloro-2,6-dimethylpyridine-3-carboxylic acid, which is then reacted with anhydrous ammonia to form the intermediate 2,6-dichloro-2,6-dimethylpyridine-3-carboxamide. This compound is then treated with carbon disulfide to form the desired product, 4-DPDC.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2,6-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c1-8-10(6-18)14(11(7-19)9(2)20-8)15-12(16)4-3-5-13(15)17/h3-5,14,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWAFMOYVYOGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=C(C=CC=C2Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2619181.png)


![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2619187.png)



![4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2619194.png)
![N-cyclopentyl-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2619195.png)


![N-(benzo[d]thiazol-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide](/img/structure/B2619200.png)
